(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide
Description
(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a phenylfuran moiety
Properties
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-16-6-8-17(9-7-16)23-20(24)15(13-22)12-18-10-11-19(25-18)14-4-2-1-3-5-14/h1-12H,(H,23,24)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYCQICXODZTOK-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-13-7 | |
| Record name | 2-CYANO-N-(4-FLUOROPHENYL)-3-(5-PHENYL-2-FURYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: The cyano group is often introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of the enamide linkage: This step involves the coupling of the cyano group with the fluorophenyl and phenylfuran moieties, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and phenyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug development. Its structural components suggest possible activity against various diseases, particularly in the following areas:
- Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures may inhibit pathways associated with inflammation.
- Anticancer Properties : Research has shown that derivatives of furan-containing compounds exhibit cytotoxic effects on cancer cells, making this compound a candidate for further investigation in oncology.
| Application Type | Potential Activity |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Anticancer | Cytotoxic effects on cancer cells |
Material Science
The unique properties of (2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide make it suitable for applications in material science:
- Organic Semiconductors : The compound's electronic properties are being explored for use in organic electronics, such as OLEDs (Organic Light Emitting Diodes).
- Photovoltaic Materials : Its ability to absorb light could be harnessed in the development of solar cells.
Biological Studies
The interactions of this compound with biological macromolecules are under investigation:
- Enzyme Inhibition : The compound may serve as a biochemical probe to study enzyme mechanisms due to its ability to interact with active sites.
- Receptor Binding Studies : Its structural features allow it to potentially bind to specific receptors, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the applications of similar compounds, providing insights into their biological activities:
- Anti-inflammatory Activity : A study demonstrated that furan derivatives exhibit significant inhibition of cyclooxygenase enzymes, suggesting that this compound may have similar effects .
- Cytotoxicity Against Cancer Cells : Research on related compounds indicated that they could induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl and phenylfuran moieties can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-nitro-2-furyl)acrylamide: Similar structure but with a nitro group instead of a phenyl group.
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide: Contains additional pyrazole rings.
Uniqueness
(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide is unique due to its combination of a cyano group, a fluorophenyl group, and a phenylfuran moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(2E)-2-cyano-N-(4-fluorophenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide is a synthetic compound with a complex structure that includes a cyano group, a fluorophenyl moiety, and a phenylfuran ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Ring : This is achieved through cyclization of appropriate precursors.
- Introduction of the Cyano Group : Often done via nucleophilic substitution using cyanide salts.
- Coupling Reactions : The final step involves coupling the cyano group with the fluorophenyl and phenylfuran moieties, typically using palladium-catalyzed cross-coupling reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyano group acts as an electrophile, while the fluorophenyl and phenylfuran groups facilitate π-π interactions with aromatic residues in proteins. This interaction can modulate the activity of target proteins, leading to various biological effects .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and inflammation .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The presence of the cyano group is crucial for its activity, enhancing binding affinity to cancer-related targets .
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
Cell Line IC50 (µM) MCF-7 15 HeLa 12 A549 18 - Mechanistic Insights : Another investigation focused on understanding the mechanism behind its anticancer effects. The study revealed that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
